molecular formula C22H25N3O B8667654 N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide

Cat. No. B8667654
M. Wt: 347.5 g/mol
InChI Key: VWLIWAGSRYEPSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C22H25N3O and its molecular weight is 347.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-1H-indole-3-carboxamide

InChI

InChI=1S/C22H25N3O/c1-16-21(19-9-5-6-10-20(19)23-16)22(26)24-18-11-13-25(14-12-18)15-17-7-3-2-4-8-17/h2-10,18,23H,11-15H2,1H3,(H,24,26)

InChI Key

VWLIWAGSRYEPSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1.2 g of 2-methyl-N-(4-piperidyl)indole-3-carboxamide and 1 g of potassium carbonate in 50 ml of toluene and 10 ml of dimethylformamide was added dropwise 0.6 g of benzyl chloride. The mixture was refluxed under heating for 3 hours. After cooling, 50 ml of water was poured into the mixture. The insoluble materials precipitated were filtered by suction and recrystallized from methanol to give N-(1-benzyl-4-piperidyl)-2-methylindole-3-carboxamide, melting at 150°-153° C.
Name
2-methyl-N-(4-piperidyl)indole-3-carboxamide
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.